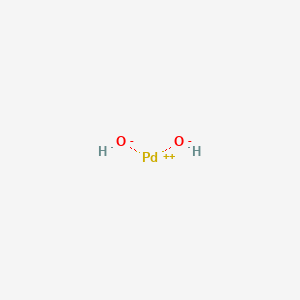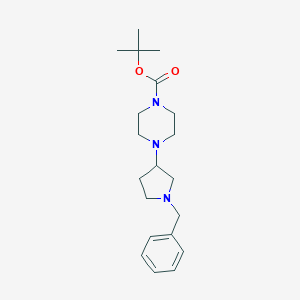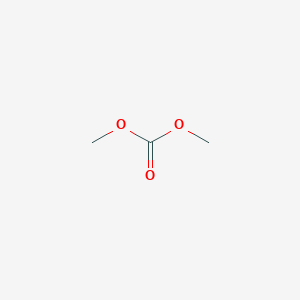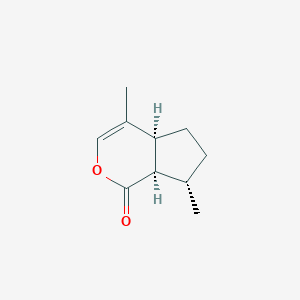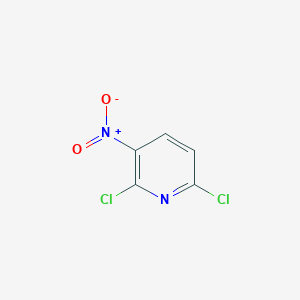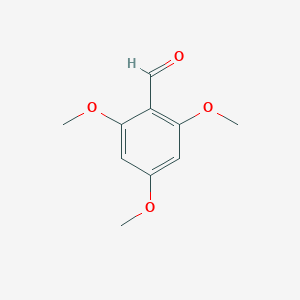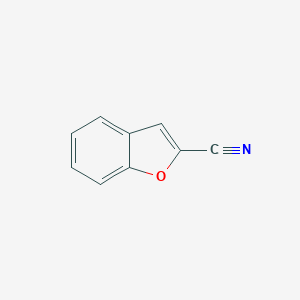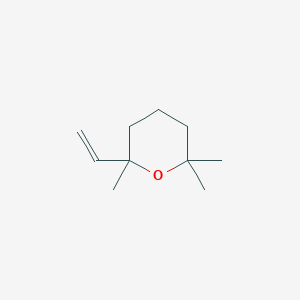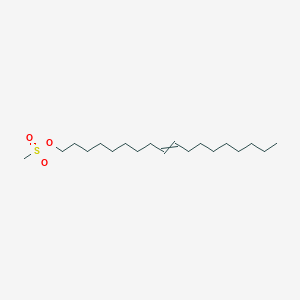
Oleyl methanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleyl methanesulphonate, also known as this compound, is a useful research compound. Its molecular formula is C19H38O3S and its molecular weight is 346.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that oleyl mesylate is used in lipid-based drug delivery systems , suggesting that its targets could be cells or tissues where the drug needs to be delivered.
Mode of Action
It is known that oleyl mesylate, as a lipid-based vehicle, can interact with cell membranes and facilitate the delivery of drugs . The interaction of Oleyl mesylate with its targets could lead to changes in the cell membrane’s properties, allowing for the efficient delivery of drugs.
Biochemical Analysis
Biochemical Properties
Oleyl mesylate interacts with various biomolecules in biochemical reactions. It is a lipid-based vehicle used in drug delivery systems
Cellular Effects
The cellular effects of Oleyl mesylate are not well-studied. Research on oleic acid, a related compound, suggests that it can affect cellular processes. For instance, oleic acid has been found to upregulate the expression of genes causing fatty acid oxidation (FAO) by deacetylation of PGC1α by PKA-dependent activation of SIRT1-PGC1α complex
Molecular Mechanism
It is known to be a derivative of Oleyl Alcohol and has been used in various formulations for drug delivery
Temporal Effects in Laboratory Settings
A study on the effects of oleic acid and oleyl alcohol on human skin barrier showed that oleic acid promoted permeation through ex vivo human skin more rapidly than oleyl alcohol due to fluidization of stratum corneum lipids . After 12 hours, the effect of these enhancers on permeation leveled off .
Metabolic Pathways
Oleic acid, a related compound, has been found to regulate molecular pathways in mitochondrial and endothelial functioning against insulin resistance and diabetes .
Properties
CAS No. |
35709-09-2 |
|---|---|
Molecular Formula |
C19H38O3S |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
[(E)-octadec-9-enyl] methanesulfonate |
InChI |
InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3/b11-10+ |
InChI Key |
SFCVHVDJESFESU-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOS(=O)(=O)C |
SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C |
| 35709-09-2 | |
Pictograms |
Irritant |
Synonyms |
(9Z)-1-Methanesulfonate-9-octadecen-1-ol; (Z)-9-Octadecen-1-yl methanesulfonate; Oleyl methanesulfonate; cis-9-Octadecenyl Mesylate; cis-9-Octadecenyl Methanesulfonate_x000B_ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


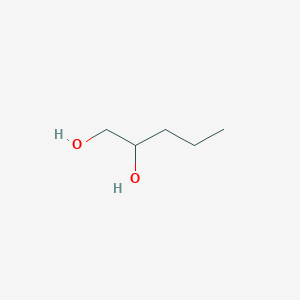
![(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B41861.png)
